2-cinnamamido-N-metiltiofeno-3-carboxamida

Descripción general

Descripción

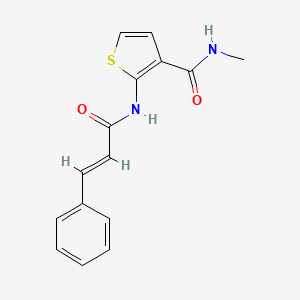

2-cinnamamido-N-methylthiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a cinnamamido group and a carboxamide group attached to the thiophene ring

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of compounds related to 2-cinnamamido-N-methylthiophene-3-carboxamide. For instance, derivatives of thiophene amides were evaluated for their effectiveness against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-cinnamamido-N-methylthiophene-3-carboxamide | Staphylococcus aureus | 32 µg/mL |

| 2-cinnamamido-N-methylthiophene-3-carboxamide | Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be utilized in developing new antimicrobial agents, particularly for treating infections caused by resistant bacterial strains .

Anticancer Properties

The anticancer potential of 2-cinnamamido-N-methylthiophene-3-carboxamide has also been explored. In vitro studies revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells.

The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer therapeutic agent .

Analgesic Effects

Another significant application of 2-cinnamamido-N-methylthiophene-3-carboxamide is its analgesic properties. Research indicates that derivatives of this compound can act as selective agonists for the cannabinoid receptor type 2 (CB2), which is implicated in pain modulation.

| Study | Model | Effect |

|---|---|---|

| Analgesic Study | Neuropathic Pain Model | Significant pain relief observed with selectivity towards CB2 receptor agonism |

The findings suggest that these compounds could be further investigated for their potential in pain management therapies without the psychoactive effects associated with CB1 receptor agonists .

Case Study 1: Antimicrobial Efficacy

A study conducted in 2024 assessed the antimicrobial efficacy of various thiophene derivatives, including 2-cinnamamido-N-methylthiophene-3-carboxamide. The study focused on both Gram-positive and Gram-negative bacteria, revealing promising MIC values that support the compound's use as an antimicrobial agent.

Case Study 2: Anticancer Activity Evaluation

In a separate investigation published in March 2023, the anticancer activity of a series of cinnamamide derivatives was evaluated against human breast cancer cells (MCF-7). The study highlighted the potential of these compounds to inhibit cancer cell proliferation effectively.

Mecanismo De Acción

Mode of Action

Similar compounds have been shown to exhibit antiproliferative and antimicrobial activities . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-cinnamamido-N-methylthiophene-3-carboxamide is currently unavailable . These properties are crucial in determining the bioavailability of the compound and its overall pharmacokinetic profile.

Result of Action

Related compounds have been reported to induce apoptosis in certain cell lines , suggesting potential cytotoxic effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-cinnamamido-N-methylthiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.

Introduction of the Cinnamamido Group: The cinnamamido group can be introduced through an amide coupling reaction between cinnamic acid and the thiophene derivative.

N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for 2-cinnamamido-N-methylthiophene-3-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Gewald reaction and automated systems for the amide coupling and methylation steps.

Análisis De Reacciones Químicas

Types of Reactions

2-cinnamamido-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether at reflux temperature.

Substitution: Bromine in acetic acid or chlorine gas in carbon tetrachloride.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated thiophene derivatives.

Comparación Con Compuestos Similares

2-cinnamamido-N-methylthiophene-3-carboxamide can be compared with other thiophene derivatives and cinnamamides:

Thiophene Derivatives: Compounds such as 2-aminothiophene-3-carboxamide share a similar thiophene core but differ in their functional groups.

List of Similar Compounds

Actividad Biológica

2-Cinnamamido-N-methylthiophene-3-carboxamide (CAS No. 864974-57-2) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-cinnamamido-N-methylthiophene-3-carboxamide is , with a molecular weight of approximately 253.33 g/mol. Its structure features a thiophene ring, which is known for its aromatic properties, contributing to the compound's biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 253.33 g/mol |

| CAS Number | 864974-57-2 |

Synthesis

The synthesis of 2-cinnamamido-N-methylthiophene-3-carboxamide typically involves the condensation reaction between cinnamic acid derivatives and N-methylthiophene-3-carboxamide. The reaction conditions often include the use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including 2-cinnamamido-N-methylthiophene-3-carboxamide. Research indicates that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound is believed to interact with tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics, which is crucial for cancer cell proliferation.

- Case Study : A study demonstrated that derivatives similar to 2-cinnamamido-N-methylthiophene-3-carboxamide showed IC50 values in the low micromolar range against Hep3B liver cancer cells, indicating potent anticancer activity (IC50 = 5.46 µM) .

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by this compound. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, although further studies are needed to establish its efficacy and mechanism.

The biological activity of 2-cinnamamido-N-methylthiophene-3-carboxamide may be attributed to several mechanisms:

- Tubulin Binding : As mentioned earlier, the compound likely binds to tubulin, disrupting microtubule formation.

- Enzyme Inhibition : It may also act as an inhibitor for specific enzymes involved in metabolic pathways associated with cancer cell survival and proliferation.

Research Findings

Several studies have explored the biological activities of thiophene derivatives:

- Study on Anticancer Activity : Research comparing various thiophene carboxamides found that structural modifications significantly influenced their anticancer properties, with certain substitutions enhancing activity against specific cancer types .

- Antimicrobial Studies : Investigations into the antimicrobial properties revealed that derivatives could serve as potential leads for developing new antibiotics .

Propiedades

IUPAC Name |

N-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-16-14(19)12-9-10-20-15(12)17-13(18)8-7-11-5-3-2-4-6-11/h2-10H,1H3,(H,16,19)(H,17,18)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLQWMGNYCWOLP-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.